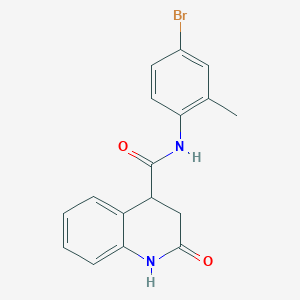
N-(4-bromo-2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide, also known as BMQ, is a synthetic compound with potential biological activities. BMQ belongs to the quinoline family of compounds, which have been extensively studied for their therapeutic potential in various diseases.
Wirkmechanismus
The exact mechanism of action of N-(4-bromo-2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide is not fully understood. However, several studies have suggested that N-(4-bromo-2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide exerts its biological activities by modulating various signaling pathways. For instance, N-(4-bromo-2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to inhibit the activity of PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival. N-(4-bromo-2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has also been reported to inhibit the NF-κB signaling pathway, which plays a critical role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been reported to exhibit various biochemical and physiological effects. For instance, N-(4-bromo-2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. N-(4-bromo-2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has also been reported to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis. In addition, N-(4-bromo-2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to reduce the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromo-2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has several advantages for lab experiments. For instance, N-(4-bromo-2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide is relatively easy to synthesize, and its chemical structure is well-defined. N-(4-bromo-2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide is also stable under normal laboratory conditions, which makes it suitable for long-term storage. However, N-(4-bromo-2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has some limitations for lab experiments. For instance, N-(4-bromo-2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide is not water-soluble, which limits its use in aqueous-based experiments. In addition, N-(4-bromo-2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has limited bioavailability, which may affect its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for N-(4-bromo-2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide research. For instance, further studies are needed to elucidate the exact mechanism of action of N-(4-bromo-2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide. In addition, more studies are needed to investigate the pharmacokinetics and pharmacodynamics of N-(4-bromo-2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide in vivo. Furthermore, studies are needed to investigate the potential toxicity of N-(4-bromo-2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide and its metabolites. Finally, studies are needed to investigate the potential synergistic effects of N-(4-bromo-2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide in combination with other therapeutic agents.
Conclusion:
In conclusion, N-(4-bromo-2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide is a synthetic compound with potential therapeutic activities in various diseases, including cancer, inflammation, and microbial infections. N-(4-bromo-2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide exhibits potent anticancer, anti-inflammatory, and antimicrobial activities. N-(4-bromo-2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide exerts its biological activities by modulating various signaling pathways, including PI3K/Akt/mTOR and NF-κB signaling pathways. N-(4-bromo-2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has several advantages for lab experiments, but it also has some limitations. There are several future directions for N-(4-bromo-2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide research, which may lead to the development of novel therapeutic agents.
Synthesemethoden
The synthesis of N-(4-bromo-2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide involves a multistep process that starts with the reaction of 4-bromo-2-methylaniline with ethyl acetoacetate to form 4-bromo-2-methylphenyl-3-oxobutanoate. This intermediate is then cyclized in the presence of ammonium acetate to form 2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid. Finally, this acid is converted to N-(4-bromo-2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide by reaction with thionyl chloride and then ammonia.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been studied for its potential therapeutic activities in various diseases, including cancer, inflammation, and microbial infections. Several studies have reported that N-(4-bromo-2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide exhibits potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. N-(4-bromo-2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, N-(4-bromo-2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been reported to exhibit antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Eigenschaften
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2/c1-10-8-11(18)6-7-14(10)20-17(22)13-9-16(21)19-15-5-3-2-4-12(13)15/h2-8,13H,9H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCXDRGOLWMLEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2CC(=O)NC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

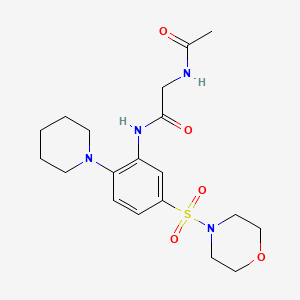

![[1-(Cyclopentanecarbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7505902.png)
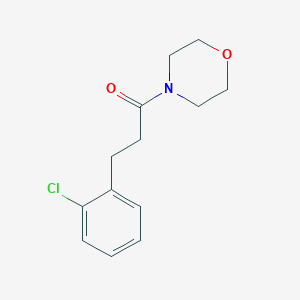
![1-[4-(Pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7505912.png)
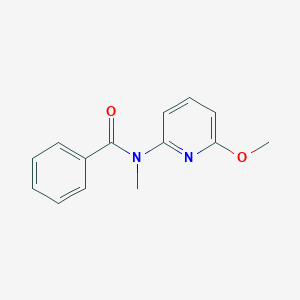
![2-Methyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7505927.png)



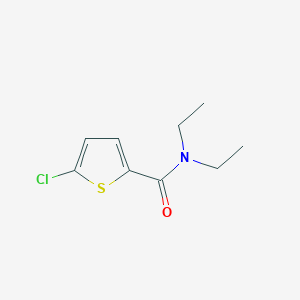

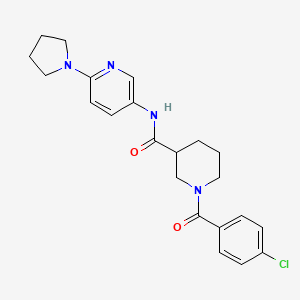
![(2-Methylcyclopropyl)-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7505980.png)